5-Hydroxymaltol

Description

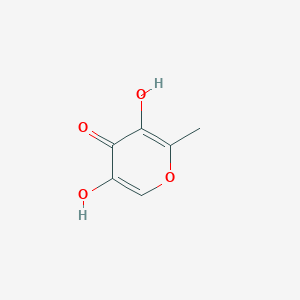

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNQLHKSUJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148002 | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1073-96-7 | |

| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 184.5 °C | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Hydroxymaltol: A Technical Guide to Natural Sources, Occurrence, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Hydroxymaltol, a naturally occurring pyranone, has garnered increasing interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of 5-hydroxymaltol, available data on its occurrence, detailed insights into its biological signaling pathways, and generalized experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of 5-Hydroxymaltol

5-Hydroxymaltol has been identified in a variety of natural sources, ranging from microbial fermentation products to thermally treated plant materials and food products. While its presence is qualitatively documented in several sources, quantitative data remains limited in the scientific literature.

Microbial Sources: Several species of fungi are known to produce 5-hydroxymaltol as a secondary metabolite. These include:

Plant-Derived Sources: The compound is also found in plant materials, particularly those that have undergone heating or aging processes:

-

Toasted Oak Wood: 5-Hydroxymaltol is a known volatile compound found in toasted oak wood, which is commonly used in the aging of alcoholic beverages.[1]

-

Roasted Barley: It has been identified as a flavor component in roasted barley (Mugi-cha).[1]

Food Products: 5-Hydroxymaltol has been detected in various food items, where it can be formed through fermentation or heat treatment:

-

Honey: Specifically, it has been found in honey from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora).[1]

-

Cereals: It has been detected, though not quantified, in barleys (Hordeum vulgare) and breakfast cereals.[3]

-

Beetroot Juice Ferment: 5-Hydroxymaltol has been isolated from beetroot juice fermented with Lactobacillus species.[2]

-

Glucose Pyrolysate: It has been identified as a mutagenic substance in glucose pyrolysate.[4]

Quantitative Data on 5-Hydroxymaltol Occurrence

Despite the identification of 5-hydroxymaltol in various natural sources, there is a notable scarcity of published quantitative data on its concentration. The following table summarizes the available information, highlighting the need for further research in this area.

| Natural Source | Concentration | Method of Analysis | Reference |

| Toasted Oak Wood | Data not explicitly available for 5-hydroxymaltol, but related compounds are quantified. | GC-MS | [2][5] |

| Roasted Barley | Not quantified, identified as a flavor component. | Column and Gas-Liquid Chromatography | [1] |

| Eucalyptus Honey | Not specifically quantified; general flavonoid profiles determined. | HPLC-DAD | [4][6] |

| Penicillium species | Yields of other secondary metabolites reported, but not for 5-hydroxymaltol. | HPLC, LC-MS/MS, LC-NMR | [7] |

Note: The lack of quantitative data presents a significant research gap. The development and application of validated analytical methods are crucial for determining the concentration of 5-hydroxymaltol in various natural matrices.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of 5-hydroxymaltol, particularly its anti-inflammatory and antioxidant properties.

Anti-inflammatory and Antioxidant Signaling Pathways

Research has shown that 5-hydroxymaltol can suppress inflammatory responses and oxidative stress in macrophages.[2] The key signaling pathways involved are the NF-κB, MAPKs, and Nrf2/HO-1 pathways.

-

NF-κB Pathway: 5-Hydroxymaltol has been observed to suppress the nuclear translocation of NF-κB (p65) induced by lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as inducible nitric oxide synthase (iNOS).[2]

-

MAPK Pathway: The compound also inhibits the activation of mitogen-activated protein kinases (MAPKs) in response to LPS stimulation.[2]

-

Nrf2/HO-1 Pathway: 5-Hydroxymaltol has been shown to increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[2] This pathway is a critical cellular defense mechanism against oxidative stress.

Cytotoxic and Antifungal Activity

While the cytotoxic and antifungal activities of 5-hydroxymaltol have been reported, the specific molecular mechanisms of these actions are not yet well-defined in the literature. Further research is needed to elucidate the precise targets and pathways involved in these biological effects.

Experimental Protocols

Detailed, validated protocols for the extraction, isolation, and quantification of 5-hydroxymaltol from its various natural sources are not extensively documented. However, based on standard methodologies for the analysis of similar compounds in comparable matrices, a generalized workflow can be proposed.

Generalized Workflow for Extraction, Isolation, and Quantification

The following diagram outlines a general procedure that can be adapted for the analysis of 5-hydroxymaltol. Specific parameters, such as solvent systems, column chemistry, and instrument settings, would require optimization for each specific matrix.

Methodologies for Key Experiments

Extraction from Fungal Culture:

-

Fermentation: Culture the Penicillium or Streptomyces species in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.

-

Filtration: Separate the mycelial biomass from the culture broth by filtration.

-

Solvent Extraction: Extract the filtrate with an organic solvent such as ethyl acetate (B1210297). The mycelium can also be extracted separately to recover intracellular metabolites.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

Extraction from Toasted Oak or Roasted Barley:

-

Sample Preparation: Grind the toasted oak chips or roasted barley to a fine powder.

-

Soxhlet Extraction: Perform continuous extraction with a solvent like dichloromethane (B109758) or ethanol (B145695) for several hours.

-

Concentration: Remove the solvent using a rotary evaporator to yield the crude extract.

Extraction from Honey:

-

Sample Dilution: Dissolve the honey sample in acidified water.

-

Solid Phase Extraction (SPE): Pass the diluted honey through a C18 SPE cartridge to retain the phenolic compounds.

-

Elution: Elute the cartridge with methanol (B129727) or another suitable organic solvent.

-

Concentration: Evaporate the eluent to dryness and reconstitute in a suitable solvent for analysis.

Isolation and Purification:

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution with a solvent system such as hexane-ethyl acetate or chloroform-methanol can be used to separate the fractions. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing 5-hydroxymaltol are pooled and concentrated.

Quantification:

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and methanol or acetonitrile.

-

Detection: The DAD can be set to monitor the UV absorbance at the λmax of 5-hydroxymaltol.

-

Quantification: A calibration curve is generated using a certified reference standard of 5-hydroxymaltol.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: 5-Hydroxymaltol may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Quantification: Can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using an internal standard for calibration.

-

Conclusion and Future Directions

5-Hydroxymaltol is a promising natural compound with documented anti-inflammatory and antioxidant activities. Its occurrence in various microbial and plant-based sources suggests its potential for further investigation and application. However, significant research gaps remain, particularly in the quantitative assessment of its concentration in natural matrices and the elucidation of the molecular mechanisms behind its cytotoxic and antifungal effects. The development of standardized and validated analytical methods is paramount for future studies. Further research into the biosynthesis of 5-hydroxymaltol in microorganisms could also open avenues for its biotechnological production. This technical guide provides a foundation for researchers to build upon in their exploration of this intriguing natural product.

References

- 1. Aqueous two-phase systems coupled with chemometrics-enhanced HPLC-DAD for simultaneous extraction and determination of flavonoids in honey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative high-performance liquid chromatography analyses of flavonoids in Australian Eucalyptus honeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. essencejournal.com [essencejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and metabolite production by Penicillium roqueforti, P. paneum and P. crustosum isolated in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-Hydroxymaltol Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a pyranone derivative with potential applications in various industries, is a secondary metabolite produced by several fungal species, notably within the Penicillium genus. While a definitive biosynthetic pathway has yet to be fully elucidated, current research strongly suggests a polyketide origin, analogous to the well-characterized biosynthesis of kojic acid. This technical guide synthesizes the available scientific information to propose a putative biosynthetic pathway for 5-hydroxymaltol, details relevant experimental protocols for its study, and presents key data in a structured format to aid researchers in this field.

Introduction

5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone that has been identified as a secondary metabolite in fungi, including Penicillium echinulatum and Penicillium crustosum. Its structural similarity to maltol (B134687) and kojic acid suggests potential applications as a flavoring agent, antioxidant, or metal-chelating compound. Understanding its biosynthesis is crucial for optimizing its production through fermentation or for pathway engineering in heterologous hosts.

This guide provides a comprehensive overview of the current, albeit incomplete, understanding of the 5-hydroxymaltol biosynthetic pathway in fungi. Drawing parallels with the biosynthesis of structurally related fungal pyranones, we propose a hypothetical pathway and outline the necessary experimental approaches to validate it.

Proposed Biosynthetic Pathway of 5-Hydroxymaltol

The biosynthesis of 5-hydroxymaltol is hypothesized to originate from a polyketide pathway, similar to that of kojic acid. The proposed pathway involves a core polyketide synthase (PKS) and subsequent modifying enzymes, likely including a hydroxylase.

Putative Pathway:

The biosynthesis is likely initiated by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme would catalyze the condensation of acetyl-CoA with two molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate would then undergo cyclization and release to form the pyranone ring. The final step is a hydroxylation reaction at the C5 position, likely catalyzed by a cytochrome P450 monooxygenase.

Key Enzymes and Genetic Evidence

While the specific genes for 5-hydroxymaltol biosynthesis have not been experimentally verified, genomic data from producing organisms like Penicillium echinulatum and Penicillium crustosum provide a basis for identifying candidate gene clusters.

-

Polyketide Synthase (PKS): Fungal genomes are rich in PKS genes, often found within biosynthetic gene clusters (BGCs). Analysis of the genomes of P. echinulatum and P. crustosum is expected to reveal several PKS genes. A candidate PKS for 5-hydroxymaltol biosynthesis would likely be a non-reducing or partially reducing iterative Type I PKS.

-

Cytochrome P450 Monooxygenase: The final hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are common in fungal secondary metabolite BGCs and are known to perform a wide range of oxidative modifications. Studies on bacterial CYPs have demonstrated the feasibility of hydroxylating maltol derivatives.

-

Gene Cluster: The genes encoding the PKS, hydroxylase, and potentially other modifying enzymes and transporters are expected to be co-located in a BGC. Bioinformatic analysis of the genomes of 5-hydroxymaltol-producing fungi is a critical step in identifying this cluster. For instance, the pyranonigrin A biosynthetic gene cluster in Penicillium thymicola includes a PKS-NRPS, a cytochrome P450, and other redox enzymes, providing a model for a pyranone BGC.[1]

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the production of 5-hydroxymaltol in fungal cultures. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Fungal Strain | Culture Conditions | Reference |

| 5-Hydroxymaltol Titer (mg/L) | Data not available | e.g., P. echinulatum | ||

| Specific Productivity (mg/g DCW/h) | Data not available | |||

| PKS Activity (U/mg) | Data not available | |||

| Hydroxylase Activity (U/mg) | Data not available |

DCW: Dry Cell Weight

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of 5-hydroxymaltol biosynthesis.

Fungal Cultivation and Metabolite Extraction

This protocol describes the general procedure for growing a 5-hydroxymaltol-producing fungus and extracting its secondary metabolites.

Workflow for Fungal Cultivation and Extraction:

Methodology:

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the fungal strain (e.g., Penicillium echinulatum).

-

Incubation: Incubate the culture at 25-28°C with shaking for 7-14 days.

-

Separation: Separate the fungal mycelia from the culture broth by filtration.

-

Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

-

Mycelial Extraction: Homogenize the mycelia and extract with a mixture of methanol and ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Analytical Methods for 5-Hydroxymaltol Quantification

HPLC with a Diode Array Detector (DAD) is a suitable method for the quantification of 5-hydroxymaltol in crude extracts.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid). For example, starting with 10% methanol and increasing to 90% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector monitoring at the UV absorbance maximum of 5-hydroxymaltol (approximately 275 nm).

-

Quantification: Generate a standard curve using a purified 5-hydroxymaltol standard.

GC-MS can be used for the identification and quantification of 5-hydroxymaltol, often requiring derivatization to increase its volatility.

Methodology:

-

Derivatization:

-

Evaporate the sample to dryness.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: Compare the mass spectrum of the derivatized analyte to a reference spectrum.

-

Gene Cluster Identification and Functional Analysis

This protocol outlines the steps to identify and begin to characterize the putative 5-hydroxymaltol biosynthetic gene cluster.

Workflow for Gene Cluster Identification:

Methodology:

-

Genome Sequencing: Obtain the whole genome sequence of a confirmed 5-hydroxymaltol producing strain (e.g., Penicillium echinulatum).

-

Bioinformatic Analysis: Use tools like antiSMASH to predict secondary metabolite biosynthetic gene clusters.

-

Candidate Cluster Identification: Search for clusters containing a PKS gene (preferably non-reducing or partially reducing) and genes encoding oxidative enzymes like cytochrome P450s.

-

Homology Analysis: Compare the protein sequences of the candidate genes to known enzymes from other pyranone biosynthetic pathways (e.g., kojic acid, pyranonigrin A).

-

Heterologous Expression: Clone the candidate PKS gene and other putative pathway genes into a suitable fungal expression host (e.g., Aspergillus nidulans or a genetically modified Penicillium crustosum strain) to confirm their role in 5-hydroxymaltol production.

-

Metabolite Analysis: Analyze the culture extracts of the heterologous host for the production of 5-hydroxymaltol and potential pathway intermediates.

Conclusion

The biosynthesis of 5-hydroxymaltol in fungi represents an intriguing area of research with potential for biotechnological applications. While the complete pathway remains to be elucidated, the available genomic and biochemical information provides a solid foundation for future studies. The proposed polyketide-based pathway, involving a core PKS and a subsequent hydroxylation step, offers a testable hypothesis. By employing the experimental strategies outlined in this guide, researchers can work towards identifying the specific genes and enzymes involved, quantifying production levels, and ultimately harnessing the biosynthetic potential of fungi to produce 5-hydroxymaltol.

References

5-Hydroxymaltol: An In-Depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol, a naturally occurring organic compound, has garnered significant interest within the scientific community for its potential antioxidant properties. As a derivative of maltol, it is often found in thermally processed foods and is known to contribute to their flavor and aroma. Beyond its organoleptic qualities, the molecular structure of 5-hydroxymaltol, particularly the presence of hydroxyl groups on its pyranone ring, suggests a capacity to neutralize free radicals and mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, making the study of antioxidants like 5-hydroxymaltol a critical area of research for disease prevention and therapeutic development.

This technical guide provides a comprehensive overview of the core antioxidant and radical scavenging mechanisms of 5-hydroxymaltol. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mode of action, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical processes. While direct quantitative data for 5-hydroxymaltol is emerging, this guide leverages data from its closely related precursor, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which readily isomerizes to 5-hydroxymaltol and exhibits strong antioxidant properties due to its shared enolone unit.[1] The insights from DDMP provide a valuable proxy for understanding the antioxidant potential of 5-hydroxymaltol.

Core Antioxidant Mechanisms

The antioxidant activity of 5-hydroxymaltol is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The key functional group responsible for this activity is the 5-hydroxyl group attached to the enolone system.[1] The principal mechanisms through which 5-hydroxymaltol exerts its antioxidant effects are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of 5-hydroxymaltol donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable 5-hydroxymaltol radical. This radical is stabilized by resonance, which delocalizes the unpaired electron across the pyranone ring, rendering it less reactive.

Sequential Proton Loss Electron Transfer (SPLET)

In polar solvents, the SPLET mechanism can be more prominent. This pathway involves two steps: first, the deprotonation of the hydroxyl group of 5-hydroxymaltol to form a phenoxide anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. This mechanism is particularly relevant in aqueous environments.

Quantitative Antioxidant Activity

The antioxidant capacity of 5-hydroxymaltol and its precursor DDMP has been evaluated using various in vitro assays. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are common metrics used to quantify antioxidant activity, with lower values indicating higher potency. The following tables summarize the available quantitative data, primarily from studies on DDMP.

Table 1: Radical Scavenging Activity of DDMP (Proxy for 5-Hydroxymaltol)

| Assay | Radical | Concentration | Scavenging Activity (%) | Reference Compound | Scavenging Activity (%) |

| ABTS | ABTS•⁺ | 17.5 µM | 81.1 | BHT | 58.4 |

| DPPH | DPPH• | 350 µM | 90.7 | BHT | 87.6 |

| Galvinoxyl | Galvinoxyl• | 17.5 µM | 88.7 | - | - |

Data sourced from studies on DDMP, a direct precursor to 5-hydroxymaltol.[1]

Table 2: EC50/IC50 Values for Antioxidant Activity

| Compound | Assay | EC50/IC50 Value |

| DDMP (proxy) | DPPH | Data not explicitly provided as EC50, but high scavenging at 350 µM suggests potent activity. |

| DDMP (proxy) | ABTS | Data not explicitly provided as EC50, but high scavenging at 17.5 µM suggests potent activity. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are standard protocols for key assays used to evaluate the radical scavenging capacity of compounds like 5-hydroxymaltol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine (B178648) by an antioxidant. The change in absorbance is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of 5-hydroxymaltol in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of the 5-hydroxymaltol solution (or standard/blank).

-

Add the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Data Analysis:

-

The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of 5-hydroxymaltol.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Procedure:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Add a specific volume of the 5-hydroxymaltol solution (or standard/blank) to the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

-

Data Analysis:

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the EC50 value.

-

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. The scavenging capacity of the antioxidant is measured by its ability to inhibit the degradation of a detector molecule, such as deoxyribose.

Procedure:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Prepare various concentrations of 5-hydroxymaltol.

-

-

Assay:

-

In a reaction tube, mix the 5-hydroxymaltol solution, FeCl₃, EDTA, deoxyribose, and buffer.

-

Add H₂O₂ to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath to develop a pink chromogen.

-

-

Measurement:

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the percentage of hydroxyl radical scavenging.

-

Superoxide (B77818) Radical (O₂•⁻) Scavenging Assay

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692). The antioxidant competes with NBT for the superoxide radicals, thus inhibiting formazan formation.

Procedure:

-

Reagent Preparation:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prepare various concentrations of 5-hydroxymaltol.

-

-

Assay:

-

Mix the 5-hydroxymaltol solution, NBT, and NADH in a reaction vessel.

-

Add PMS to start the reaction.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

-

Measurement:

-

Measure the absorbance at 560 nm.

-

Calculate the percentage of superoxide radical scavenging.

-

Metal Chelating Activity

In addition to direct radical scavenging, some antioxidants can exert their effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, 5-hydroxymaltol can prevent them from participating in these damaging reactions. The parent compound, maltol, is a known metal chelator, forming stable complexes with various metal ions. It is highly probable that 5-hydroxymaltol shares this capability, with the hydroxyl and carbonyl groups acting as bidentate ligands.

Conclusion

5-Hydroxymaltol demonstrates significant potential as an antioxidant, primarily through its ability to scavenge free radicals via Hydrogen Atom Transfer and Sequential Proton Loss Electron Transfer mechanisms. The crucial role of the 5-hydroxyl group in this activity is evident from studies on its precursor, DDMP. Furthermore, its likely ability to chelate transition metal ions adds another dimension to its protective effects against oxidative stress.

For researchers and professionals in drug development, 5-hydroxymaltol represents a promising lead compound. Further investigation is warranted to establish a more comprehensive profile of its antioxidant activity, including detailed kinetic studies and in vivo efficacy assessments. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for such future research endeavors. The continued exploration of 5-hydroxymaltol and related compounds could pave the way for novel therapeutic strategies targeting oxidative stress-related pathologies.

References

In Vitro Biological Activities of 5-Hydroxymaltol: A Technical Guide

Executive Summary

5-Hydroxymaltol, a naturally occurring furanone derivative found in various food products, has emerged as a compound of significant interest in biomedical research. Its biological activities are primarily characterized by potent anti-inflammatory and antioxidant properties observed in various in vitro models. This document provides a comprehensive overview of the current scientific understanding of 5-Hydroxymaltol's in vitro effects, detailing its mechanisms of action, summarizing available quantitative data, and presenting standardized protocols for its evaluation. The primary focus is on its ability to modulate key signaling pathways, including NF-κB, MAPKs, and Nrf2/HO-1, which are central to cellular responses to stress and inflammation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of 5-Hydroxymaltol.

Introduction to 5-Hydroxymaltol

5-Hydroxymaltol (3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a pyranone derivative that can be isolated from natural sources such as Turkish apples and is also produced during the fermentation of beetroot juice by Lactobacillus species.[1] Structurally similar to maltol, the addition of a hydroxyl group significantly influences its biological profile. Its presence in food and its formation through fermentation make it a readily accessible compound for biological investigation. The primary focus of in vitro research has been to elucidate its effects on inflammatory and oxidative stress pathways at the cellular level.

Anti-inflammatory and Antioxidant Activities

The most well-documented in vitro activities of 5-Hydroxymaltol revolve around its dual capacity to mitigate inflammation and oxidative stress. These effects are intrinsically linked and are mediated through the modulation of several critical intracellular signaling pathways.

Mechanism of Action

Anti-inflammatory Effects: In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have demonstrated that 5-Hydroxymaltol effectively suppresses the inflammatory response.[2] Key inhibitory actions include:

-

Reduction of Nitric Oxide (NO): 5-Hydroxymaltol significantly suppresses the production of NO, a key inflammatory mediator.[2]

-

Downregulation of Pro-inflammatory Cytokines: It decreases the expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

-

Inhibition of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels is markedly reduced in the presence of 5-Hydroxymaltol.[2]

Antioxidant Effects: 5-Hydroxymaltol exhibits significant antioxidant activity, which contributes to its anti-inflammatory properties. Its primary antioxidant mechanisms include:

-

Reactive Oxygen Species (ROS) Scavenging: It effectively reduces the intracellular accumulation of ROS induced by inflammatory stimuli like LPS.[2]

-

Free Radical Scavenging: Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) have confirmed its potent free radical scavenging capabilities.[3]

-

Upregulation of Antioxidant Pathways: 5-Hydroxymaltol activates the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a cornerstone of the cellular antioxidant defense system.[2]

Modulation of Cellular Signaling Pathways

5-Hydroxymaltol exerts its biological effects by intervening in key signaling cascades that regulate inflammation and oxidative stress.

2.2.1 Inhibition of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In LPS-stimulated macrophages, 5-Hydroxymaltol inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB-α. This action blocks the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-1β.[2]

2.2.2 Inhibition of MAPK Pathways Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses. LPS stimulation leads to the phosphorylation and activation of these MAPKs. 5-Hydroxymaltol has been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory events.[2]

2.2.3 Activation of the Nrf2/HO-1 Pathway The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. 5-Hydroxymaltol promotes the nuclear translocation of Nrf2, leading to the increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This induction enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro biological activities of 5-Hydroxymaltol.

Table 1: Antioxidant Activity of 5-Hydroxymaltol

| Assay Type | Parameter | Result | Source |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | 8.22 µg/mL | [1][3] |

| H₂O₂ Scavenging | IC₅₀ | > 100 µg/mL (Weak activity) | [3] |

| Inhibition of Lipid Peroxidation | IC₅₀ | > 100 µg/mL (Weak activity) |[3] |

Table 2: Anti-inflammatory Activity of 5-Hydroxymaltol in LPS-Stimulated RAW 264.7 Cells

| Parameter Measured | Concentration | Effect | Source |

|---|---|---|---|

| NO Production | 200, 500, 1000 µM | Dose-dependent reduction | [2] |

| TNF-α mRNA Expression | 200, 500, 1000 µM | Dose-dependent reduction | [2] |

| IL-1β mRNA Expression | 200, 500, 1000 µM | Dose-dependent reduction | [2] |

| iNOS Protein Expression | 1000 µM | Significant reduction | [2] |

| p65 Nuclear Translocation | 1000 µM | Inhibition | [2] |

| Phosphorylation of ERK, JNK, p38 | 1000 µM | Inhibition |[2] |

Other Potential Biological Activities

While research is concentrated on its anti-inflammatory and antioxidant effects, preliminary data suggests other potential activities.

-

Antimicrobial Activity: 5-Hydroxymaltol, as a constituent of certain plant extracts, has been associated with antimicrobial properties, though specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not extensively documented. One study identified it as a component in Smilax glabra rhizomes, which exhibited antimicrobial activity.[4]

-

Anticancer Activity: There is limited direct evidence for the anticancer activity of pure 5-Hydroxymaltol. Studies on plant extracts containing this compound have shown cytotoxicity against various cancer cell lines, but the specific contribution of 5-Hydroxymaltol to this effect is not yet clear.[5] Further investigation using the pure compound is required.

-

Neuroprotective Activity: Data on the neuroprotective effects of 5-Hydroxymaltol is sparse. Research on the related compound, maltol, suggests potential neuroprotective mechanisms, but these findings cannot be directly extrapolated to 5-Hydroxymaltol without specific experimental validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activities of 5-Hydroxymaltol.

Workflow for In Vitro Anti-inflammatory Assessment

Nitric Oxide (NO) Production - Griess Assay

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of 5-Hydroxymaltol (e.g., 200, 500, 1000 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Cell Viability - MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.

-

Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7, A549) in a 96-well plate and allow them to adhere.

-

Treatment: Treat cells with a range of concentrations of 5-Hydroxymaltol for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protein Expression - Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., iNOS, p-ERK, p-p65) in cell lysates.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein (20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Capacity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of 5-Hydroxymaltol in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of each sample dilution with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion

5-Hydroxymaltol demonstrates significant and well-defined in vitro anti-inflammatory and antioxidant activities. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the protective Nrf2/HO-1 antioxidant pathway highlights a multi-targeted mechanism of action. This makes it a compelling candidate for further investigation in the context of diseases driven by inflammation and oxidative stress. While quantitative data on its antioxidant capacity is available, further studies are needed to establish precise IC₅₀ values for its anti-inflammatory effects and to comprehensively evaluate its potential anticancer, antimicrobial, and neuroprotective properties in vitro. The protocols and data presented in this guide provide a solid foundation for researchers to advance the scientific understanding and potential therapeutic application of this promising natural compound.

References

5-Hydroxymaltol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5-Hydroxymaltol, with a focus on its role in cellular signaling pathways.

Chemical Structure and Identification

5-Hydroxymaltol, a derivative of maltol, is a naturally occurring organic compound.[1] It has been identified in various natural sources, including the fungus Penicillium echinulatum, toasted oak, and certain types of honey.[1] Its chemical structure is characterized by a pyranone ring with hydroxyl and methyl group substituents.

The systematic IUPAC name for 5-Hydroxymaltol is 3,5-dihydroxy-2-methyl-4H-pyran-4-one.[1][2][3]

Key Identifiers:

Physicochemical Properties

The physicochemical properties of 5-Hydroxymaltol are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 142.11 g/mol | [2][4] |

| Melting Point | 184 - 184.5 °C | [2][3][6] |

| Boiling Point (estimated) | 331.37 - 347.00 °C | [7][8] |

| Water Solubility (estimated) | 5507 mg/L at 25 °C | [7] |

| logP (estimated) | -0.42 to 1.37 | [3][8] |

| pKa (Strongest Acidic, estimated) | 8.37 | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Polar Surface Area | 66.76 Ų | [3] |

Solubility: 5-Hydroxymaltol is soluble in alcohol, methanol, and DMSO.[7][9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the anti-inflammatory and antioxidant properties of 5-Hydroxymaltol.[10] It has been shown to suppress inflammatory responses and oxidative stress in macrophage cells by modulating key signaling pathways.[10]

5-Hydroxymaltol has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10] This anti-inflammatory activity is attributed to its ability to suppress the nuclear translocation of NF-κB (p65) and the activation of mitogen-activated protein kinases (MAPKs).[10]

Figure 1: Inhibition of NF-κB and MAPK pathways by 5-Hydroxymaltol.

The antioxidant activity of 5-Hydroxymaltol is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10] 5-Hydroxymaltol has been shown to increase the protein expression of both Nrf2 and HO-1.[10] This pathway plays a critical role in the cellular defense against oxidative stress.[10] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.[10]

Figure 2: Activation of the Nrf2/HO-1 pathway by 5-Hydroxymaltol.

Experimental Protocols

The following are summaries of the experimental protocols used to elucidate the biological activities of 5-Hydroxymaltol.

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of 5-Hydroxymaltol for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Methodology:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Principle: To detect and quantify the protein expression levels of target molecules (e.g., iNOS, TNF-α, IL-1β, Nrf2, HO-1, p65, and MAPKs).

-

Methodology:

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin, to normalize the data.

-

-

Principle: To measure the mRNA expression levels of pro-inflammatory cytokines.

-

Methodology:

-

Isolate total RNA from cells using a commercial RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., Tnf-α, Il-1β, Nos2).

-

Normalize the expression of target genes to a housekeeping gene, such as Gapdh.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

-

Principle: To quantify the levels of intracellular ROS using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Methodology:

-

Treat cells as described in the cell culture and treatment protocol.

-

Incubate the cells with DCFH-DA at 37°C for 30 minutes.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Conclusion

5-Hydroxymaltol is a promising natural compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways suggests its potential as a therapeutic agent for inflammation-mediated diseases. The detailed chemical, physical, and biological data presented in this guide provide a solid foundation for further research and development of 5-Hydroxymaltol in the pharmaceutical and nutraceutical industries.

References

- 1. 5-Hydroxymaltol - Wikipedia [en.wikipedia.org]

- 2. 5-Hydroxymaltol | C6H6O4 | CID 70627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Hydroxymaltol (FDB010977) - FooDB [foodb.ca]

- 4. clearsynth.com [clearsynth.com]

- 5. 5-Hydroxymaltol - Wikidata [wikidata.org]

- 6. 5-hydroxymaltol – Wikipedie [cs.wikipedia.org]

- 7. 5-hydroxymaltol, 1073-96-7 [thegoodscentscompany.com]

- 8. EPI System Information for 5-hydroxymaltol 1073-96-7 [thegoodscentscompany.com]

- 9. chemicea.com [chemicea.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Hydroxymaltol: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxymaltol (IUPAC name: 3,5-dihydroxy-2-methyl-4H-pyran-4-one), a naturally occurring pyranone derivative with potential applications in various fields.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Hydroxymaltol, presenting the information in clearly structured tables. Detailed experimental protocols for the cited spectroscopic techniques are also provided to ensure reproducibility and accurate interpretation of the data.

Mass Spectrometry (MS)

The mass spectrum of 5-Hydroxymaltol provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data for 5-Hydroxymaltol

| Parameter | Value |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | Relative Intensity (%) |

| 142 (M⁺) | 100 |

| 113 | 25 |

| 85 | 40 |

| 71 | 35 |

| 57 | 50 |

| 43 | 85 |

Experimental Protocol: Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often after separation by gas chromatography (GC). The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-Hydroxymaltol.

Table 2: Predicted ¹H NMR Spectral Data for 5-Hydroxymaltol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | -CH₃ |

| ~7.8 | s | 1H | =CH- |

| ~5.0-6.0 (broad) | s | 2H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for 5-Hydroxymaltol

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~140 | =C(CH₃)- |

| ~170 | C=O |

| ~145 | =C(OH)- |

| ~110 | =CH- |

| ~155 | -O-C= |

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference. A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shifts. The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite the nuclei. The resulting signals (free induction decay or FID) are detected, amplified, and Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for 5-Hydroxymaltol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1650-1600 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium | C=C stretch (pyranone ring) |

| 1260-1000 | Strong | C-O stretch |

Experimental Protocol: IR Spectroscopy

For a solid sample like 5-Hydroxymaltol, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the IR spectrometer.

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the resulting attenuated beam is detected.

A background spectrum is recorded before analyzing the sample to subtract any contributions from the atmosphere (e.g., CO₂, water vapor) or the sample holder.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like 5-Hydroxymaltol.

Caption: General workflow for spectroscopic analysis of 5-Hydroxymaltol.

The Discovery of 5-Hydroxymaltol in Penicillium echinulatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a polyketide secondary metabolite, was first identified in the filamentous fungus Penicillium echinulatum in 1988. This technical guide provides a comprehensive overview of this discovery, presenting reconstructed experimental protocols for its isolation and characterization, illustrative quantitative data, and a putative biosynthetic pathway. While the original publication by Anderson et al. (1988) is not fully accessible, this document consolidates contemporary and related mycological and chemical methodologies to offer a robust technical resource. Furthermore, the potential biological activities of 5-hydroxymaltol are discussed based on the known pharmacological properties of its parent compound, maltol (B134687), highlighting its potential as a lead compound for drug discovery and development.

Introduction

The genus Penicillium is a well-known source of a diverse array of secondary metabolites, which are small organic molecules that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often confer a selective advantage to the producing organism and can possess significant biological activities, including antimicrobial, immunosuppressive, and cholesterol-lowering properties. Penicillium echinulatum is a species recognized for its biotechnological applications, particularly in the production of cellulolytic enzymes for the biofuel industry.

In 1988, Anderson and his colleagues reported the isolation and identification of 5-hydroxymaltol, alongside the known compound mycophenolic acid, from cultures of Penicillium echinulatum. 5-Hydroxymaltol is a derivative of maltol, a naturally occurring organic compound used as a flavor enhancer and known for its antioxidant properties. The discovery of a hydroxylated form of maltol from a fungal source opened avenues for exploring its unique chemical and biological properties. This guide aims to provide a detailed technical framework for understanding the discovery and potential of this fungal metabolite.

Reconstructed Experimental Protocols

The following experimental protocols are reconstructed based on standard methodologies for the isolation and characterization of secondary metabolites from filamentous fungi. These are intended to be representative of the techniques likely employed in the original discovery of 5-hydroxymaltol from P. echinulatum.

Fungal Strain and Culture Conditions

-

Organism: Penicillium echinulatum (e.g., ATCC 10437).

-

Culture Medium: Czapek-Dox broth, a defined medium suitable for the cultivation of Penicillium species, is prepared as follows (g/L): Sucrose (30.0), NaNO₃ (3.0), K₂HPO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01), and distilled water (1 L). The final pH is adjusted to 6.5 before sterilization.

-

Fermentation:

-

A spore suspension of P. echinulatum is used to inoculate 100 mL of Czapek-Dox broth in 250 mL Erlenmeyer flasks.

-

The flasks are incubated at 25°C for 14 days under static conditions to promote secondary metabolite production.

-

For larger scale production, a 20 L fermentation vessel containing the same medium can be utilized, with gentle agitation and aeration.

-

Extraction of Secondary Metabolites

-

After the incubation period, the fungal biomass is separated from the culture broth by filtration through cheesecloth or a similar filter medium.

-

The culture filtrate is then extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc), a solvent of intermediate polarity suitable for extracting a wide range of secondary metabolites.

-

The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The fungal mycelium is also extracted separately by maceration in methanol (B129727) (MeOH), followed by filtration and concentration to yield a mycelial extract.

Chromatographic Purification

-

Column Chromatography: The crude EtOAc extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of a compound with a similar polarity to maltol (visualized with a UV lamp and/or staining reagents) are further purified by pTLC using a solvent system such as chloroform:methanol (95:5 v/v).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with a mobile phase of methanol and water, to yield pure 5-hydroxymaltol.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the production and characterization of 5-hydroxymaltol from P. echinulatum. This data is for illustrative purposes to guide researchers.

| Parameter | Illustrative Value | Method |

| Fermentation Yield | ||

| Crude Extract Yield | 1.5 g/L | Gravimetric |

| Purified 5-Hydroxymaltol Yield | 25 mg/L | HPLC Quantification |

| Physicochemical Properties | ||

| Molecular Formula | C₆H₆O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 142.0266 g/mol | High-Resolution Mass Spectrometry |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (s, 1H), 6.40 (s, 1H), 4.60 (s, 2H) | NMR Spectroscopy |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.1, 165.2, 145.8, 118.9, 110.5, 60.2 | NMR Spectroscopy |

| UV λmax (MeOH) | 220, 275 nm | UV-Vis Spectroscopy |

| IR (KBr) νmax | 3450, 1650, 1580 cm⁻¹ | IR Spectroscopy |

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of 5-Hydroxymaltol

5-Hydroxymaltol is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The following diagram illustrates a putative biosynthetic pathway for 5-hydroxymaltol in P. echinulatum, starting from acetyl-CoA and malonyl-CoA.

Caption: A putative biosynthetic pathway for 5-hydroxymaltol in Penicillium echinulatum.

Experimental Workflow for Discovery

The following diagram outlines the logical workflow from fungal culture to the identification of 5-hydroxymaltol.

Caption: Experimental workflow for the discovery and identification of 5-hydroxymaltol.

Potential Biological Activities

While specific biological activity data for 5-hydroxymaltol is limited, the known activities of its parent compound, maltol, provide a strong basis for inferring its potential pharmacological relevance.

| Biological Activity | Description of Maltol's Activity | Potential Implication for 5-Hydroxymaltol |

| Antioxidant | Maltol is a potent antioxidant that can mitigate oxidative stress and cell apoptosis.[1][2][3][4][5] It enhances neural function by reducing oxidative damage.[1] | The additional hydroxyl group on 5-hydroxymaltol may enhance its antioxidant capacity by providing another site for radical scavenging. |

| Anti-inflammatory | Maltol has been shown to have anti-inflammatory effects by inhibiting inflammasome activation.[4][5] | 5-Hydroxymaltol may also possess anti-inflammatory properties, potentially with a different potency or mechanism. |

| Antimicrobial | Maltol exhibits some antimicrobial activity against bacteria and fungi, though it is often considered insufficient on its own.[6][7][8][9] Its efficacy can be enhanced synergistically with other compounds.[6][7][8] | 5-Hydroxymaltol could have a similar or altered spectrum of antimicrobial activity, which warrants investigation. |

| Flavor Enhancement | Maltol and its derivative ethyl maltol are widely used as flavor enhancers in the food industry.[10][11] | 5-Hydroxymaltol may also have flavor-modifying properties. |

| Metal Chelation | Maltol is a known metal ion chelator.[1] | This property is likely retained in 5-hydroxymaltol and could be relevant for various applications, including mitigating metal-induced oxidative stress. |

Conclusion and Future Directions

The discovery of 5-hydroxymaltol in Penicillium echinulatum underscores the vast and often untapped chemical diversity within the fungal kingdom. While the original research laid the groundwork, there remains a significant opportunity to further explore this molecule. Future research should focus on:

-

Re-isolation and Scale-up: Developing optimized fermentation and purification protocols to obtain larger quantities of 5-hydroxymaltol for comprehensive biological screening.

-

Biological Activity Screening: A thorough investigation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties is warranted to determine its therapeutic potential.

-

Biosynthetic Pathway Elucidation: Using modern genomic and metabolomic approaches to identify the specific polyketide synthase and tailoring enzymes responsible for its biosynthesis in P. echinulatum.

-

Analogue Synthesis: Chemical synthesis of derivatives of 5-hydroxymaltol could lead to compounds with enhanced biological activity and improved pharmacological properties.

This technical guide provides a foundational resource for researchers and drug development professionals to revisit and build upon the initial discovery of 5-hydroxymaltol, a promising natural product from Penicillium echinulatum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Maltol, a Food Flavoring Agent, Attenuates Acute Alcohol-Induced Oxidative Damage in Mice | MDPI [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. longchangextracts.com [longchangextracts.com]

- 11. tuodaindus.com [tuodaindus.com]

An In-depth Technical Guide on the Thermal Degradation of 5-Hydroxymaltol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a naturally occurring pyranone derivative found in various heated foodstuffs and wood products, is of increasing interest due to its potential biological activities. Understanding its thermal stability and the nature of its degradation products is crucial for applications in food science, pharmacology, and drug development, where thermal processing is a common step. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal degradation of 5-Hydroxymaltol. Due to a notable absence of direct studies on its specific thermal degradation products, this document synthesizes information from related compounds and relevant chemical principles to propose potential degradation pathways and products. Furthermore, it outlines standard experimental protocols that can be employed to investigate the thermal decomposition of 5-Hydroxymaltol, providing a foundational framework for future research in this area.

Introduction

5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a heterocyclic organic compound that belongs to the pyranone family. It is structurally related to maltol (B134687) and kojic acid, compounds known for their flavoring, chelating, and biological properties. 5-Hydroxymaltol is formed during the thermal treatment of pentose (B10789219) sugars, often as a product of the Maillard reaction or caramelization. Its presence has been identified in a variety of products, including heated oak wood and certain types of honey. Given its origin in thermal processes and its potential for use in various applications, a thorough understanding of its behavior at elevated temperatures is essential.

Thermal degradation can significantly alter the chemical structure of a molecule, leading to the formation of new compounds with potentially different biological activities, toxicities, or organoleptic properties. For drug development professionals, understanding the stability of a lead compound or an excipient under thermal stress is a critical component of formulation and process development.

This guide aims to:

-

Summarize the known information regarding the thermal stability of 5-Hydroxymaltol and related pyranones.

-

Propose potential thermal degradation pathways and products based on established chemical principles and studies on analogous structures.

-

Provide detailed experimental methodologies for researchers to investigate the thermal degradation of 5-Hydroxymaltol.

-

Present logical workflows and pathways using visualizations to aid in experimental design and data interpretation.

Proposed Thermal Degradation Pathways of 5-Hydroxymaltol